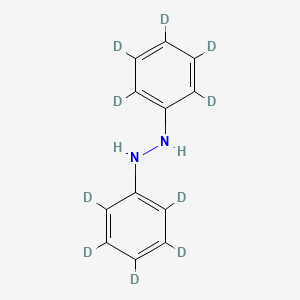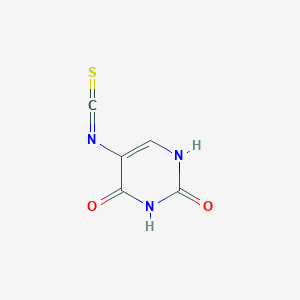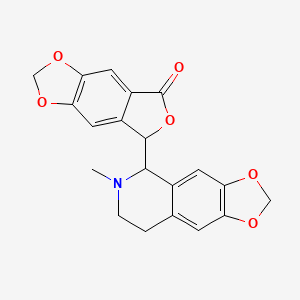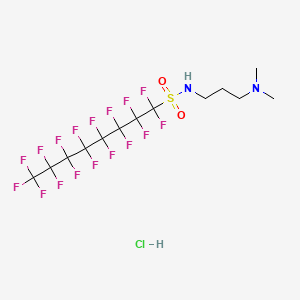
N-(3-(Dimethylamino)propyl)heptadecafluorooctanesulphonamide monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(Dimethylamino)propyl)heptadecafluorooctanesulphonamide monohydrochloride is a synthetic compound with the molecular formula C13H13F17N2O2S·HCl. It is known for its unique chemical structure, which includes a heptadecafluorooctane chain and a dimethylamino propyl group. This compound is often used in various scientific research applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)heptadecafluorooctanesulphonamide monohydrochloride typically involves the reaction of heptadecafluorooctanesulfonyl fluoride with N-(3-dimethylaminopropyl)amine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The use of automated systems for temperature and pressure control ensures consistent product quality. The final product is often subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its purity and composition.
化学反应分析
Types of Reactions
N-(3-(Dimethylamino)propyl)heptadecafluorooctanesulphonamide monohydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The sulfonamide group can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled temperature and pressure conditions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
N-(3-(Dimethylamino)propyl)heptadecafluorooctanesulphonamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in studies involving cell membrane interactions due to its fluorinated chain, which can mimic lipid bilayers.
Medicine: Research into its potential as a drug delivery agent is ongoing, particularly for targeting specific tissues or cells.
Industry: The compound is used in the development of specialty coatings and materials with unique surface properties.
作用机制
The mechanism by which N-(3-(Dimethylamino)propyl)heptadecafluorooctanesulphonamide monohydrochloride exerts its effects involves its interaction with molecular targets such as proteins and cell membranes. The fluorinated chain allows it to integrate into lipid bilayers, altering membrane properties and affecting cellular processes. The dimethylamino group can interact with various receptors or enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
- N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide
- N-(3-(Dimethylamino)propyl)dodecafluoropentanesulphonamide
Uniqueness
N-(3-(Dimethylamino)propyl)heptadecafluorooctanesulphonamide monohydrochloride is unique due to its longer fluorinated chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring high hydrophobicity and stability.
属性
CAS 编号 |
67939-88-2 |
|---|---|
分子式 |
C13H13F17N2O2S.ClH C13H14ClF17N2O2S |
分子量 |
620.75 g/mol |
IUPAC 名称 |
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C13H13F17N2O2S.ClH/c1-32(2)5-3-4-31-35(33,34)13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28;/h31H,3-5H2,1-2H3;1H |
InChI 键 |
XJGIKNCQWLRHAA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


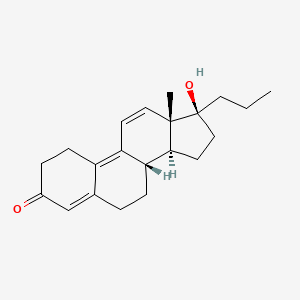
![N-[(E)-1-(4-Benzyl-piperazine-1-carbonyl)-2-(2-chloro-phenyl)-vinyl]-acetamide](/img/structure/B13408521.png)
![{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid](/img/structure/B13408528.png)
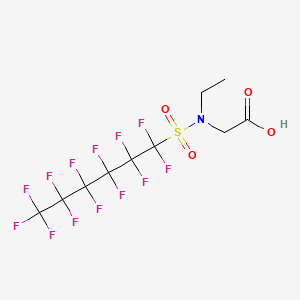

![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 2,3,4-trihydroxybenzoate](/img/structure/B13408542.png)

![methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate](/img/structure/B13408566.png)
